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Abstract
Butyl methyl trisulfide (C₅H₁₂S₃) is an organosulfur compound characterized by a linear chain

of three sulfur atoms flanked by a butyl and a methyl group. While not as extensively studied as

other naturally occurring trisulfides like diallyl trisulfide (DATS), its structural features suggest

potential relevance in fields ranging from flavor chemistry to pharmacology. This technical

guide provides a comprehensive overview of the available scientific information on butyl
methyl trisulfide, including its chemical and physical properties, probable synthetic routes,

and predicted spectral characteristics. Due to a paucity of direct experimental data in the public

domain, this guide leverages data from analogous compounds to provide a robust theoretical

framework. Detailed methodologies for synthesis and analysis are presented, along with a

discussion of the potential biological activities of alkyl trisulfides in the context of drug

development, with a focus on signaling pathways such as NF-κB and MAPK.

Chemical and Physical Properties
Butyl methyl trisulfide is a small, lipophilic molecule. While extensive experimental data is not

readily available, its physicochemical properties can be predicted using computational models

and comparison with related sulfur compounds. These properties are crucial for understanding

its behavior in both chemical and biological systems.

Table 1: Chemical and Physical Properties of Butyl Methyl Trisulfide
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Property Value Source

Molecular Formula C₅H₁₂S₃

Molecular Weight 168.34 g/mol

IUPAC Name 1-(methyldisulfanyl)butane

CAS Number 60779-24-0 [1]

Calculated Boiling Point 247.0 ± 9.0 °C

Calculated Melting Point -23.8 °C

Calculated Density 1.049 ± 0.06 g/cm³

Calculated LogP 3.45

Calculated Water Solubility 0.0028 g/L

Note: Most physical properties are computationally predicted and should be confirmed

experimentally.

Synthesis and Experimental Protocols
The synthesis of unsymmetrical trisulfides like butyl methyl trisulfide can be challenging due

to the potential for the formation of symmetrical byproducts. A common strategy involves the

reaction of a thiol with a sulfenyl chloride or a related electrophilic sulfur species.

General Synthetic Approach
A plausible synthetic route for butyl methyl trisulfide involves the reaction of butane-1-thiol

with methanesulfenyl chloride. This reaction should be carried out under anhydrous conditions

and at low temperatures to minimize side reactions.

Reaction Scheme:

CH₃(CH₂)₃SH + CH₃SCl → CH₃(CH₂)₃SSSCH₃ + HCl
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Detailed Experimental Protocol for the Synthesis of an
Unsymmetrical Trisulfide (Adapted for Butyl Methyl
Trisulfide)
This protocol is a generalized procedure adapted from methods for synthesizing unsymmetrical

trisulfides and should be optimized for the specific synthesis of butyl methyl trisulfide.

Materials:

Butane-1-thiol

Methanesulfenyl chloride (or a suitable precursor like dimethyl disulfide and sulfuryl chloride

to generate it in situ)

Anhydrous dichloromethane (CH₂Cl₂)

Inert gas (e.g., Argon or Nitrogen)

Triethylamine (or another non-nucleophilic base)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation of Methanesulfenyl Chloride (in situ): In a flame-dried, two-necked round-bottom

flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve dimethyl

disulfide in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone

bath. Slowly add an equimolar amount of sulfuryl chloride dropwise. Allow the reaction to stir

for 1 hour at -78 °C.

Reaction with Thiol: In a separate flame-dried flask under an inert atmosphere, dissolve

butane-1-thiol in anhydrous dichloromethane. Cool the solution to -78 °C.

Coupling Reaction: Slowly add the freshly prepared methanesulfenyl chloride solution to the

butane-1-thiol solution via a cannula. A non-nucleophilic base like triethylamine can be

added to scavenge the HCl byproduct.
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Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2-

4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with

brine, and dry over anhydrous magnesium sulfate.

Purification: Filter the drying agent and remove the solvent under reduced pressure. The

crude product can be purified by flash column chromatography on silica gel using a non-

polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure butyl methyl
trisulfide.

Analytical Workflow for Characterization
The characterization of the synthesized butyl methyl trisulfide would involve a combination of

chromatographic and spectroscopic techniques.
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Analytical workflow for butyl methyl trisulfide.

Spectroscopic Data (Predicted)
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As experimental spectra for butyl methyl trisulfide are not widely available, the following

sections provide predicted data based on the known chemical shifts and fragmentation patterns

of similar organosulfur compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of butyl methyl trisulfide is expected to show distinct signals for

the methyl and butyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Butyl Methyl Trisulfide

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃-S- ~2.4 Singlet 3H

-S-CH₂-CH₂-CH₂-CH₃ ~2.8 Triplet 2H

-S-CH₂-CH₂-CH₂-CH₃ ~1.7 Sextet 2H

-S-CH₂-CH₂-CH₂-CH₃ ~1.4 Sextet 2H

-S-CH₂-CH₂-CH₂-CH₃ ~0.9 Triplet 3H

Note: Predicted shifts are relative to TMS in CDCl₃.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Butyl Methyl Trisulfide
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Carbon Predicted Chemical Shift (δ, ppm)

CH₃-S- ~25

-S-CH₂-CH₂-CH₂-CH₃ ~45

-S-CH₂-CH₂-CH₂-CH₃ ~31

-S-CH₂-CH₂-CH₂-CH₃ ~22

-S-CH₂-CH₂-CH₂-CH₃ ~14

Note: Predicted shifts are relative to TMS in CDCl₃.

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of butyl methyl trisulfide is expected to show

a molecular ion peak and characteristic fragmentation patterns involving the cleavage of C-S

and S-S bonds.

Table 4: Predicted Mass Spectrum Fragmentation of Butyl Methyl Trisulfide

m/z Proposed Fragment Notes

168 [CH₃(CH₂)₃SSSCH₃]⁺ Molecular Ion (M⁺)

121 [CH₃(CH₂)₃SS]⁺ Loss of -SCH₃

95 [CH₃SS]⁺ Loss of -CH₂(CH₂)₂CH₃

79 [CH₃S₂]⁺

57 [CH₃(CH₂)₃]⁺ Butyl cation

47 [CH₃S]⁺ Methylthio cation

FTIR Spectroscopy
The infrared spectrum of butyl methyl trisulfide will be characterized by absorptions

corresponding to C-H and C-S stretching and bending vibrations. The S-S stretch is typically

weak and may be difficult to observe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15418111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 5: Predicted FTIR Absorption Bands for Butyl Methyl Trisulfide

Wavenumber (cm⁻¹) Bond Intensity

2960-2850 C-H (stretch) Strong

1470-1350 C-H (bend) Medium

730-570 C-S (stretch) Medium-Weak

500-400 S-S (stretch) Weak

Biological Activity and Potential in Drug
Development
While there is a lack of direct studies on the biological effects of butyl methyl trisulfide,

research on structurally related organosulfur compounds, particularly those found in garlic,

provides a basis for predicting its potential pharmacological activities.

Cytotoxicity in Cancer Cell Lines
Diallyl trisulfide (DATS), a well-studied analogue, has demonstrated significant cytotoxic effects

against various cancer cell lines, including breast and glioblastoma cells.[2] The proposed

mechanisms often involve the induction of reactive oxygen species (ROS), leading to oxidative

stress and subsequent apoptosis.[3] Given its structural similarity, it is plausible that butyl
methyl trisulfide could exhibit similar cytotoxic properties.

Experimental Protocol: MTT Assay for Cytotoxicity

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate

media and conditions.

Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Treatment: Treat the cells with varying concentrations of butyl methyl trisulfide (e.g., 10,

25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.benchchem.com/product/b15418111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15418111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Modulation of Signaling Pathways
Organosulfur compounds have been shown to modulate key signaling pathways involved in

inflammation and cancer progression, such as the NF-κB and MAPK pathways. For instance,

allyl methyl trisulfide has been found to inhibit the LPS-induced activation of NF-κB and MAPK

pathways in acute lung injury models.[4]
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Hypothesized modulation of MAPK and NF-κB pathways.

Toxicology
The toxicological profile of butyl methyl trisulfide has not been extensively studied. However,

acute and subacute toxicity studies on diallyl trisulfide in mice have determined an LD₅₀ value

and observed effects on various organs at high doses.[5][6] Any research involving butyl
methyl trisulfide should be conducted with appropriate safety precautions until more specific

toxicological data becomes available.

Conclusion and Future Directions
Butyl methyl trisulfide represents an understudied member of the organotrisulfide family.

While its chemical properties can be reasonably predicted, there is a clear need for empirical

data to confirm these predictions and to fully elucidate its spectroscopic characteristics. The

known biological activities of related compounds suggest that butyl methyl trisulfide may

possess interesting pharmacological properties, particularly in the realm of cancer therapeutics.

Future research should focus on developing a reliable synthetic protocol, thoroughly

characterizing the compound using modern analytical techniques, and conducting in vitro and

in vivo studies to evaluate its biological efficacy and safety profile. Such studies will be crucial

in determining the potential of butyl methyl trisulfide as a lead compound in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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